2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)acetic acid
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Overview
Description
2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)acetic acid is a complex organic compound characterized by its unique imidazo[1,2-a]pyrimidine structure
Preparation Methods
The synthesis of 2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)acetic acid typically involves a multi-step process. One common synthetic route includes the alkylation of an imidazo[1,2-a]pyrimidine derivative with a suitable alkylating agent in the presence of a base. The reaction is often carried out in a solvent such as acetonitrile, which provides good solubility for the reactants under heating conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the thio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)acetic acid can be compared with other similar compounds, such as:
- 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-thio-containing pyrimidines
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique imidazo[1,2-a]pyrimidine core of this compound distinguishes it from other related compounds, contributing to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H13N3O2S/c1-7-3-8(2)14-4-9(13-11(14)12-7)5-17-6-10(15)16/h3-4H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
MOKSCDRNNQRPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSCC(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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